molecular formula C10H9N3O2 B027297 N-Methyl-5-nitro-6-isoquinolinamine CAS No. 147293-17-2

N-Methyl-5-nitro-6-isoquinolinamine

Cat. No.: B027297
CAS No.: 147293-17-2
M. Wt: 203.2 g/mol
InChI Key: YGWXJTKVNSPTHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-5-nitro-6-isoquinolinamine can be synthesized from 6-Methoxyisoquinoline through a series of chemical reactions . The synthesis involves nitration, methylation, and amination steps under controlled conditions to achieve the desired product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-5-nitro-6-isoquinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target hypoxic tumor cells and generate reactive oxygen species sets it apart from other similar compounds.

Properties

IUPAC Name

N-methyl-5-nitroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWXJTKVNSPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447666
Record name N-METHYL-5-NITRO-6-ISOQUINOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-17-2
Record name N-Methyl-5-nitro-6-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147293-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-5-NITRO-6-ISOQUINOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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